molecular formula C12H19N B14342356 3-Butyl-2-ethylaniline CAS No. 106100-53-2

3-Butyl-2-ethylaniline

Katalognummer: B14342356
CAS-Nummer: 106100-53-2
Molekulargewicht: 177.29 g/mol
InChI-Schlüssel: BVOKUKXMVHRXTK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Butyl-2-ethylaniline is an organic compound that belongs to the class of aromatic amines It is a derivative of aniline, characterized by the presence of butyl and ethyl groups attached to the benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Butyl-2-ethylaniline can be achieved through several methods. One common approach involves the alkylation of aniline derivatives. For instance, the Friedel-Crafts alkylation reaction can be employed, where aniline is reacted with butyl and ethyl halides in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) . This reaction introduces the butyl and ethyl groups onto the benzene ring, resulting in the formation of this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale alkylation processes. These processes typically utilize continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions, such as temperature and pressure, is crucial to achieve high yields and purity of the desired product.

Analyse Chemischer Reaktionen

Types of Reactions

3-Butyl-2-ethylaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or nitro derivatives.

    Reduction: Reduction reactions can convert nitro derivatives back to the amine form.

    Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the benzene ring.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Quinones and nitro derivatives.

    Reduction: Amines.

    Substitution: Halogenated or nitrated aromatic compounds.

Wirkmechanismus

The mechanism of action of 3-Butyl-2-ethylaniline involves its interaction with molecular targets and pathways within biological systems. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-Butyl-2-ethylaniline is unique due to the presence of both butyl and ethyl groups on the benzene ring. This structural feature imparts distinct chemical and physical properties, making it suitable for specific applications that other similar compounds may not fulfill .

Eigenschaften

CAS-Nummer

106100-53-2

Molekularformel

C12H19N

Molekulargewicht

177.29 g/mol

IUPAC-Name

3-butyl-2-ethylaniline

InChI

InChI=1S/C12H19N/c1-3-5-7-10-8-6-9-12(13)11(10)4-2/h6,8-9H,3-5,7,13H2,1-2H3

InChI-Schlüssel

BVOKUKXMVHRXTK-UHFFFAOYSA-N

Kanonische SMILES

CCCCC1=C(C(=CC=C1)N)CC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.